molecular formula C8H13NO2 B14342508 5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 94773-39-4

5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14342508
CAS No.: 94773-39-4
M. Wt: 155.19 g/mol
InChI Key: TZQVKHJTLZMXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic organic compound with a unique structure that includes a pyrrolidone ring substituted with a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method is advantageous due to its efficiency and the availability of inexpensive synthetic precursors . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms

Scientific Research Applications

5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one include:

Uniqueness

What sets this compound apart from similar compounds is its tert-butoxy substitution, which imparts unique chemical properties such as increased steric hindrance and altered electronic distribution. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

94773-39-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C8H13NO2/c1-8(2,3)11-7-5-4-6(10)9-7/h4-5,7H,1-3H3,(H,9,10)

InChI Key

TZQVKHJTLZMXFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1C=CC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.